Mivebresib (ABBV-075) is a potent, orally available, small molecule pan-inhibitor of the bromodomain and extra-terminal (BET) family of proteins [, ]. BET proteins, including BRD2, BRD3, BRD4, and BRDT, play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones and recruiting transcriptional machinery [, , , , ]. Mivebresib disrupts this interaction, thereby inhibiting the expression of various oncogenes and impacting cancer cell growth [, ]. While it has shown promise in treating various cancers, including acute myeloid leukemia (AML) [, , , , ], small-cell lung cancer (SCLC) [], uveal melanoma [, ], myelofibrosis [], and gastric cancer [], this analysis focuses solely on its scientific research applications.
A detailed description of Mivebresib synthesis is provided in the paper "Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor" []. The synthesis involves a multi-step process beginning with a simple pyridone core, which is elaborated to enhance potency and pharmacokinetic properties. Key steps include the incorporation of a pyrrolopyridone core to create a bidentate interaction with a critical asparagine residue in the BET bromodomain, significantly improving binding affinity.
Mivebresib acts as a competitive antagonist of BET proteins, specifically targeting their bromodomains [, , , , ]. By binding to the acetyl-lysine binding pocket within the bromodomain, Mivebresib prevents BET proteins from associating with acetylated lysine residues on histone tails. This disrupts the recruitment of transcriptional machinery, leading to the downregulation of genes typically regulated by BET proteins, many of which are involved in cell growth and proliferation.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2